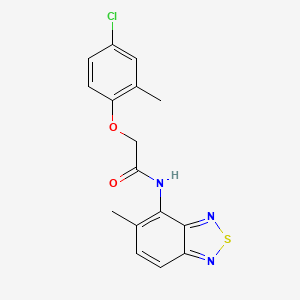

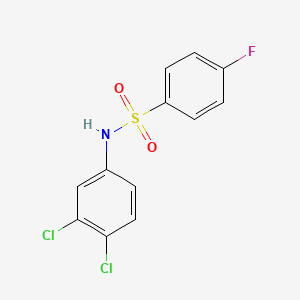

![molecular formula C17H16N2O5 B5572548 methyl 3-{[(4-ethylphenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5572548.png)

methyl 3-{[(4-ethylphenyl)amino]carbonyl}-5-nitrobenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 3-{[(4-ethylphenyl)amino]carbonyl}-5-nitrobenzoate is a chemical compound used in scientific research for its potential therapeutic applications. It is an organic compound with a molecular formula of C18H18N2O5 and a molecular weight of 346.35 g/mol. This compound is also known as Methyl 3-(4-ethylphenylcarbamoyl)-5-nitrobenzoate or Methyl 3-(4-ethylphenyl)-5-nitrobenzene-1-carboxylate.

Aplicaciones Científicas De Investigación

Hydrogen-bonded Molecular Structures

Research has demonstrated that molecules similar to methyl 3-{[(4-ethylphenyl)amino]carbonyl}-5-nitrobenzoate exhibit polarized structures and form distinct hydrogen-bonded assemblies. For instance, molecules of methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate are linked into chains by a combination of N-H...O(carbonyl) and C-H...O(nitro) hydrogen bonds, showcasing the intricate molecular interactions that can occur in nitroaniline derivatives (Portilla et al., 2007).

Synthesis and Characterization of Novel Compounds

Studies have focused on the synthesis and characterization of novel compounds that share core structural features with this compound. For example, ethyl and methyl derivatives of 4-[(4′-substituted phenylsulfonyl)methyl]-3-nitrobenzoates have been synthesized, with their structures confirmed by various spectroscopic methods. These studies emphasize the versatility of nitrobenzoate derivatives in organic synthesis and their potential application in the development of new materials or pharmaceuticals (El-Bardan, 1992).

Chemical Reactions and Mechanisms

Research into the reactivity and mechanisms of related compounds has provided insights into how substituents affect chemical processes. For instance, the study of rate constants for the reactions of 4-nitrophenyl X-substituted 2-methylbenzoates with alicyclic secondary amines has shed light on the influence of o-methyl groups on reaction rates and mechanisms, offering valuable information for the design of more efficient synthetic routes (Um et al., 2005).

Applications in Material Science

The synthesis of chlorantraniliprole, starting from 3-methyl-2-nitrobenzoic acid, demonstrates the utility of nitrobenzoate derivatives in the preparation of agriculturally important compounds. This process involves a series of reactions including esterification, reduction, and chlorination, culminating in the production of a key intermediate for the target product. Such studies highlight the potential of this compound derivatives in material science and agricultural applications (Yi-fen et al., 2010).

Safety and Hazards

Sigma-Aldrich provides “methyl 3-{[(4-ethylphenyl)amino]carbonyl}-5-nitrobenzoate” to early discovery researchers as part of a collection of rare and unique chemicals . They do not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

Propiedades

IUPAC Name |

methyl 3-[(4-ethylphenyl)carbamoyl]-5-nitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O5/c1-3-11-4-6-14(7-5-11)18-16(20)12-8-13(17(21)24-2)10-15(9-12)19(22)23/h4-10H,3H2,1-2H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFIPOAMTXAOOOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(4-tert-butylphenyl)-4-{[(5-methyl-2-furyl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5572476.png)

![2-(4-chlorobenzyl)-8-(2-pyrimidinyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5572482.png)

![methyl 4-({[(2-furylmethyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5572487.png)

![2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N'-(8-quinolinylmethylene)acetohydrazide](/img/structure/B5572504.png)

![6-{[4-anilino-6-(diethylamino)-1,3,5-triazin-2-yl]oxy}-2-methyl-3(2H)-pyridazinone](/img/structure/B5572525.png)

![methyl 3-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5572531.png)

![2-(2,4-dichlorophenoxy)-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]acetamide](/img/structure/B5572536.png)

![2-propyn-1-yl 2-[(benzylamino)carbonyl]benzoate](/img/structure/B5572555.png)